(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a brominated phenyl group, and a nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the brominated phenyl group and the nitrophenyl ether moiety. Common reagents used in these reactions include brominating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug discovery or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties could be investigated. For example, its benzimidazole core is a common motif in many pharmaceutical agents, suggesting possible applications in drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials science, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile may include other benzimidazole derivatives, brominated phenyl compounds, and nitrophenyl ethers.
Uniqueness
What sets this compound apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages and applications.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-12-16(11-17(13-25)23-26-20-3-1-2-4-21(20)27-23)7-10-22(19)31-14-15-5-8-18(9-6-15)28(29)30/h1-12H,14H2,(H,26,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCDPZOYICHQA-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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